molecular formula C10H16O B156527 trans-Verbenol CAS No. 1820-09-3

trans-Verbenol

Cat. No. B156527
CAS RN: 1820-09-3
M. Wt: 152.23 g/mol
InChI Key: WONIGEXYPVIKFS-VGMNWLOBSA-N
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Description

Trans-Verbenol is a bicyclic monoterpene alcohol . It has a molecular formula of C10H16O and a molecular weight of 152.2334 . It is one of the active components of insect pheromones and essential oils . It has been found to be a pheromone that attracts insects to a tree .


Synthesis Analysis

S-(−)-trans-Verbenol and its antipode, R-(+)-trans-verbenol, have been synthesized from commercially available starting materials S-α-pinene and R-α-pinene .


Molecular Structure Analysis

Trans-Verbenol has a total of 28 bonds, including 12 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 2 six-membered rings, 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

Trans-Verbenol has a molecular formula of C10H16O, an average mass of 152.233 Da, and a monoisotopic mass of 152.120117 Da .

Scientific Research Applications

Pheromone Production in Beetles

trans-Verbenol is a crucial aggregation pheromone of the female mountain pine beetle, derived from α-pinene, a compound of the host defense. Beetles accumulate monoterpenyl esters, like verbenyl oleate and verbenyl palmitate, during early life stages, serving as a reservoir for the sex-specific release of trans-verbenol. This system is thought to be part of a general detoxification strategy to overcome host monoterpene defenses, from which a specialized, female-specific system of pheromone biosynthesis and release may have evolved (Chiu, Keeling, & Bohlmann, 2018).

Biological Activity Against Tumor Cells

trans-Verbenol, obtained through biotransformation, has shown biological activity against tumor cells, with an IC50 value of 77.8 μg/mL, indicating its potential as a bioactive compound in medical applications. It exhibits lower cytotoxicity against normal cells, suggesting a degree of specificity in its action (Paduch et al., 2016).

Attractant in Bark Beetle Management

In the context of bark beetle management, the southern pine beetle utilizes trans-verbenol as part of its multi-component aggregation pheromone system. The enantiomeric composition and airborne concentration of trans-verbenol influence its biological activity, playing a role in mediating mass-attacks and colonization of trees by the beetles. This information is useful for developing bark beetle management strategies, including the formulation of lures for monitoring and controlling beetle populations (Shepherd & Sullivan, 2018).

Safety And Hazards

Trans-Verbenol is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is not recommended for household usage .

properties

IUPAC Name

(1R,2S,5R)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONIGEXYPVIKFS-VGMNWLOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C2CC1C2(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]([C@@H]2C[C@H]1C2(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883755
Record name Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1R,2S,5R)-rel-
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Verbenol

CAS RN

22339-08-8, 1820-09-3
Record name (+)-trans-Verbenol
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Record name trans-Verbenol
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Record name Verbenol, (R)-trans-
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Record name Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1R,2S,5R)-rel-
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Record name Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1R,2S,5R)-rel-
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Record name [1R-(1α,2α,5α)]-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
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Record name (1α,2α,5α)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.759
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VERBENOL, (R)-TRANS-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VERBENOL, (±)-TRANS-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,730
Citations
JAA Renwick, PR Hughes, IS Krull - Science, 1976 - science.org
… The host monoterpene a-pinene has been converted to cis- and transverbenol and myrtenol … -pinene resulted in the production of predominantly transverbenol by both sexes. However, …
Number of citations: 198 www.science.org
GB Pitman, JP Vité, GW Kinzer, AF Fentiman - Nature, 1968 - nature.com
… The average number of beetles responding to the billet sprayed with trans· verbenol was 21·… This cross attraction was enhanced by application of trans-verbenol. Similar cross attraction …
Number of citations: 158 www.nature.com
GB Pitman - Journal of Economic Entomology, 1971 - academic.oup.com
… with the 93% transverbeno1 in a mixture of 60 parts trans-verbenol … tubes 0.4 mm ID X 9 em nearly filled with trans-verbenol … With this type of dispenser the rate of trans·verbenol …
Number of citations: 96 academic.oup.com
WD Bedard, PE Tilden, KQ Lindahl Jr, DL Wood… - Journal of Chemical …, 1980 - Springer
… This paper reports exploratory studies to determine if verbenone, transverbenol, or the combination of verbenone plus trans-verbenol could interrupt the response of D. brevicomis to a …
Number of citations: 87 link.springer.com
K Eriksson, JO Levin - … Archives of Occupational and Environmental Health, 1990 - Springer
… In this work we have identified cis and trans-verbenol, with trans-verbenol as the main metabolite, in human urine after exposure to sawing fumes containing high levels of a-pinene and …
Number of citations: 70 link.springer.com
RF Billings, RI Gara, BF Hrutfiord - Environmental Entomology, 1976 - academic.oup.com
… trans -verbenol was quantified in a series of replicated field bioassays. Synthetic formulations of trans -verbenol… pine oleoresin in combination with trans -verbenol was significantly more …
Number of citations: 87 academic.oup.com
CC Chiu, CI Keeling… - Proceedings of the …, 2018 - National Acad Sciences
… of trans-verbenol in adults (17). It has been hypothesized that some Dendroctonus species accumulate trans-verbenol conjugates in preadult life stages or produce trans-verbenol de …
Number of citations: 40 www.pnas.org
PR Hughes - Naturwissenschaften, 1973 - Springer
… from 85 to 135 ~ at 4 ~ Trans-verbenol was produced by females exposed to resin under … pinene as the cause of variations in trans-verbenol production. These results also suggest a …
Number of citations: 79 link.springer.com
WP Shepherd, BT Sullivan - Environmental entomology, 2019 - academic.oup.com
… than a trans-verbenol device (~30 mg/d), and trans-verbenol did not … -enhancing activity of trans-verbenol reported previously … of adding trans-verbenol to the D. frontalis monitoring lure. …
Number of citations: 3 academic.oup.com
CW Fatzinger, BD Siegfried… - Journal of …, 1987 - meridian.allenpress.com
… Trans-verbenol, ethanol, and gum turpentine were evaluated … Trans-verbenol alone was ineffective as a trap bait, but … turpentine bait while releasing trans-verbenol from the same trap …
Number of citations: 42 meridian.allenpress.com

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